molecular formula C9H5BrN4 B11755358 2-bromo-6-(2H-1,2,3-triazol-2-yl)benzonitrile

2-bromo-6-(2H-1,2,3-triazol-2-yl)benzonitrile

Cat. No.: B11755358
M. Wt: 249.07 g/mol
InChI Key: ALZWNQMNSUQSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-6-(2H-1,2,3-triazol-2-yl)benzonitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a bromo group and a triazole ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-(2H-1,2,3-triazol-2-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-6-nitrobenzonitrile and sodium azide.

    Formation of Triazole Ring: The nitro group is reduced to an amino group, which then undergoes a cycloaddition reaction with sodium azide to form the triazole ring.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-(2H-1,2,3-triazol-2-yl)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.

    Cycloaddition Reactions: The triazole ring can undergo cycloaddition reactions with other unsaturated compounds to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as DMF or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Cycloaddition Reactions: These reactions often require the presence of a catalyst, such as copper(I) iodide, and are carried out under mild temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while cycloaddition reactions can produce larger heterocyclic compounds.

Scientific Research Applications

2-bromo-6-(2H-1,2,3-triazol-2-yl)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and dendrimers, with unique properties.

Mechanism of Action

The mechanism of action of 2-bromo-6-(2H-1,2,3-triazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid
  • 6-bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine
  • 2-(2H-1,2,3-triazol-2-yl)benzoic acids

Uniqueness

2-bromo-6-(2H-1,2,3-triazol-2-yl)benzonitrile is unique due to its specific combination of a bromo group, a triazole ring, and a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H5BrN4

Molecular Weight

249.07 g/mol

IUPAC Name

2-bromo-6-(triazol-2-yl)benzonitrile

InChI

InChI=1S/C9H5BrN4/c10-8-2-1-3-9(7(8)6-11)14-12-4-5-13-14/h1-5H

InChI Key

ALZWNQMNSUQSEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)N2N=CC=N2

Origin of Product

United States

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